2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine
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Overview
Description
2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-c]pyridines This compound is characterized by the presence of a dimethoxyphenyl group and a methyl group attached to the imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-cyanothioacetamide, followed by cyclization and methylation reactions. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share similar biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: Known for their diverse biological activities, including antiviral and anti-inflammatory effects.
Uniqueness: 2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine stands out due to its unique imidazo[4,5-c]pyridine core, which imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and material science applications .
Properties
CAS No. |
87359-57-7 |
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Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C15H15N3O2/c1-18-13-9-16-7-6-12(13)17-15(18)11-5-4-10(19-2)8-14(11)20-3/h4-9H,1-3H3 |
InChI Key |
VKUKTIVZWLYQNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CN=C2)N=C1C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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